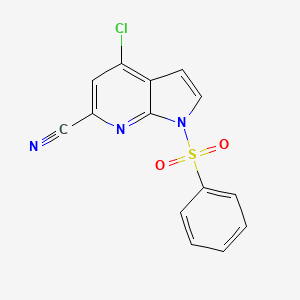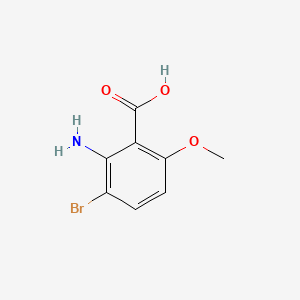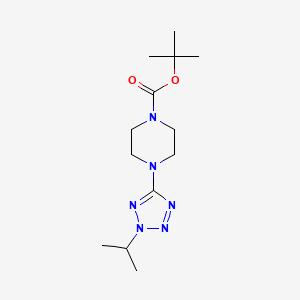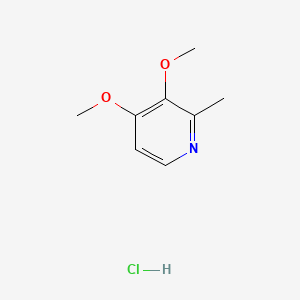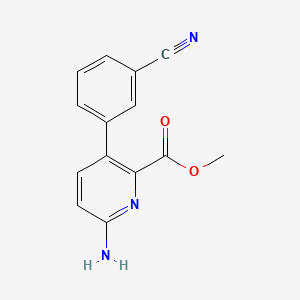
Methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate
Overview
Description
“Methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1330750-20-3 . It has a molecular weight of 253.26 . The IUPAC name for this compound is methyl 6-amino-3-(3-cyanophenyl)-2-pyridinecarboxylate .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in various studies . One such method involves the remodeling of (Aza)indole/Benzofuran skeletons . This ring cleavage methodology reaction allows for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of “Methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate” can be represented by the formula C14H11N3O2 . The InChI code for this compound is 1S/C14H11N3O2/c1-19-14(18)13-11(5-6-12(16)17-13)10-4-2-3-9(7-10)8-15/h2-7H,1H3,(H2,16,17) .Physical And Chemical Properties Analysis
“Methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate” is a compound with a molecular weight of 253.26 .Scientific Research Applications
Antitumor Activities
Methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate and related compounds have been explored for their potential antitumor activities. Queiroz et al. (2011) synthesized and evaluated derivatives of this compound for their tumor cell growth inhibitory activity. The derivatives were tested on various human tumor cell lines, showing promise as antitumor agents, particularly in inducing apoptosis and altering cell cycle distribution in certain cancer cells (Queiroz et al., 2011).
Insecticidal Properties
Research by Bakhite et al. (2014) focused on the synthesis and evaluation of pyridine derivatives, including compounds related to methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate, for their insecticidal activities. These compounds demonstrated moderate to strong aphidicidal activities, indicating their potential as insecticides (Bakhite et al., 2014).
Photophysical Properties
A study by Carvalho et al. (2013) on the photophysical properties of similar thieno[3,2-b]pyridine derivatives, including compounds structurally related to methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate, indicated their potential use in drug delivery applications. The compounds exhibited reasonable fluorescence quantum yields and solvatochromic behavior when incorporated into lipid membranes (Carvalho et al., 2013).
Synthesis of Novel Compounds
Various studies have explored the synthesis of novel compounds using precursors or derivatives of methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate. This includes the work by Kumar and Mashelker (2006) on ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, which are synthesized from related pyridine compounds (Kumar & Mashelker, 2006).
Antibacterial Screening
Maqbool et al. (2014) synthesized and evaluated the antibacterial activities of pyrazolopyridine derivatives, related to methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate. These compounds showed promising antibacterial properties (Maqbool et al., 2014).
Safety and Hazards
The safety information for “Methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate” suggests avoiding breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured and all sources of ignition should be removed .
properties
IUPAC Name |
methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)13-11(5-6-12(16)17-13)10-4-2-3-9(7-10)8-15/h2-7H,1H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJMOCXATICDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)N)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716562 | |
| Record name | Methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate | |
CAS RN |
1330750-20-3 | |
| Record name | Methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



